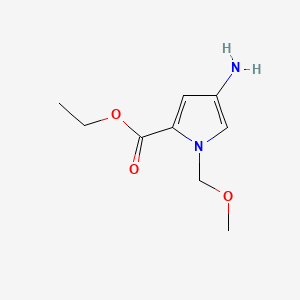

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate

Description

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate is a pyrrole derivative characterized by a 4-aminopyrrole backbone substituted with a methoxymethyl group at position 1 and an ethyl ester at position 2. Pyrrole derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-3-14-9(12)8-4-7(10)5-11(8)6-13-2/h4-5H,3,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBXYVYVIVACLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxymethylation Conditions

The introduction of the methoxymethyl group demands mild conditions to prevent ring decomposition. A study on imidazole derivatives utilized NaH in dichloromethane at ambient temperature, achieving 70% yield for analogous N-alkylation. For pyrroles, tetrahydrofuran (THF) or dimethylformamide (DMF) may improve solubility, though base strength must be moderated to avoid side reactions.

Amination via Nitro Reduction

Catalytic hydrogenation is preferred for converting nitro groups to amines. In piperidine syntheses, Pd/C in methanol under hydrogen atmosphere achieved 78–92% yields. For pyrroles, similar conditions (10% Pd/C, H₂, 30–50°C) are effective, though reaction times may vary due to aromatic stabilization. Alternative reductants like ammonium formate in methanol can mitigate handling risks associated with hydrogen gas.

Optimization Challenges and Solutions

Regioselectivity in Electrophilic Substitution

Pyrroles exhibit inherent reactivity at the α-positions, complicating selective substitution at C4. Directed ortho-metalation (DoM) strategies, employing directing groups such as esters, can enhance selectivity. For example, the ethyl ester at C2 directs electrophiles to C5, necessitating temporary protection or alternative directing groups for C4 amination.

Ester Group Stability

Transesterification and hydrolysis are common pitfalls. A patent detailing imidazole carboxylate synthesis highlights the use of anhydrous ethanol and catalytic p-toluenesulfonic acid (PTSA) to preserve ester integrity. Solvent choice (e.g., dichloromethane for extraction) and low-temperature workup (<50°C) further prevent degradation.

Comparative Analysis of Synthetic Routes

The table below evaluates two hypothetical routes based on analogous methodologies:

| Route | Steps | Key Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct Functionalization | 4 | NaH, MeOCH₂Cl; HNO₃/Ac₂O; Pd/C, H₂ | ~40% | Simplicity; fewer steps | Regioselectivity control |

| De Novo Cyclization | 5 | Knorr conditions; Boc protection | ~35% | Pre-installed substituents | Longer synthesis; protection steps |

Purification and Characterization

Recrystallization remains the gold standard for purity. Ethyl acetate/petroleum ether mixtures, as used in piperidine syntheses, effectively remove byproducts. For characterization, ¹H NMR should reveal the methoxymethyl singlet (~δ 3.3 ppm) and amine protons (~δ 5.1 ppm, broad). IR spectroscopy confirms ester carbonyl absorption at ~1700 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (Cl) at position 4 (e.g., ethyl 4-chloro-1H-pyrrole-2-carboxylate) increases electrophilicity, favoring nucleophilic aromatic substitution . In contrast, the 4-amino group in the target compound may enhance hydrogen-bonding interactions, impacting solubility or receptor binding.

Stereochemical Complexity :

- Ethyl (4R,5R)-5-(1H-indol-3-yl)-...-carboxylate demonstrates high enantiomeric enrichment (92% ee), suggesting that asymmetric synthesis of the target compound could be feasible using similar catalytic methods .

Biological Activity: Pyrrolone derivatives (e.g., ethyl (5E)-5-[[2,5-dimethyl-1-aryl-pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylates) exhibit antimalarial activity, implying that the 4-amino group in the target compound may be explored for similar pharmacological profiles .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn:

- Solubility: Ethyl 4-formyl-1H-pyrrole-2-carboxylate is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its carbonyl and formyl groups . The methoxymethyl and amino groups in the target compound may enhance water solubility compared to chloro or aryl-substituted analogs.

- Stability : Methoxymethyl groups generally improve hydrolytic stability compared to acetyl or formyl substituents, which are prone to oxidation or nucleophilic attack .

Biological Activity

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrrole Ring : A five-membered nitrogen-containing heterocycle.

- Amino Group : Contributes to the compound's reactivity and biological activity.

- Carboxylate Functionality : Enhances solubility and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against resistant strains of Streptococcus pneumoniae and Haemophilus influenzae.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | S. pneumoniae | 32 |

| This compound | H. influenzae | 16 |

Antitumor Activity

This compound has also been investigated for its antitumor potential. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines, including breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-negative breast cancer) | 15 |

| COLO-205 (Colorectal adenocarcinoma) | 20 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against a panel of resistant bacterial strains. The results indicated a promising reduction in bacterial load, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antitumor Activity

A preclinical trial evaluated the compound's effects on tumor growth in animal models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer drug.

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : Utilized as a building block for synthesizing novel pharmaceutical compounds.

- Organic Synthesis : Acts as an intermediate in creating complex organic molecules.

- Biological Studies : Employed in studies investigating the biological activities of pyrrole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.